(R)-Pioglitazone

Overview

Description

(R)-Pioglitazone is the enantiomer of the thiazolidinedione (TZD) class drug Pioglitazone, a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist primarily used to treat type 2 diabetes (T2D) by improving insulin sensitivity . While most clinical studies focus on the racemic mixture of Pioglitazone, the (R)-enantiomer is pharmacologically active, modulating PPAR-γ to enhance adipocyte differentiation, reduce free fatty acid levels, and improve glucose metabolism . Beyond glycemic control, Pioglitazone demonstrates pleiotropic effects, including anti-inflammatory, antioxidant, and anti-fibrotic properties, with evidence suggesting a reduced risk of Alzheimer’s disease (AD) in longitudinal studies (HR = 0.921 vs. glipizide) . Its pharmacokinetic profile is characterized by active metabolites (e.g., 5-hydroxy Pioglitazone) with prolonged half-lives, contributing to sustained therapeutic effects .

Preparation Methods

Racemic Pioglitazone Synthesis: Foundational Approaches

The synthesis of racemic Pioglitazone hydrochloride serves as the critical starting point for obtaining the (R)-enantiomer. Industrial processes typically involve multi-step routes utilizing intermediates such as 5-ethyl-2-pyridinyl ethoxybenzyl thiazolidinedione derivatives. A representative method involves:

-

Condensation of Key Intermediates : Reacting 5-ethyl-2-pyridinyl ethanol with 4-hydroxybenzaldehyde under Mitsunobu conditions to form the ether linkage .

-

Thiazolidinedione Ring Formation : Introducing the 2,4-thiazolidinedione moiety via cyclization of a mercaptoacetic acid derivative .

-

Acid Salt Formation : Treating the free base with hydrochloric acid to yield Pioglitazone hydrochloride .

A patented process exemplifies this route:

-

Step 1 : Pioglitazone imino ether is hydrolyzed in denatured spirit with concentrated HCl at 80–82°C for 18–20 hours .

-

Step 2 : Neutralization with triethylamine (pH 7.3) precipitates the free base, which is isolated by filtration and washed with chilled denatured spirit .

-

Step 3 : Crystallization from dimethylformamide (DMF) and methanol yields a novel polymorphic form with 98–99% HPLC purity .

Critical parameters include solvent selection (e.g., DMF for high-temperature solubility), cooling rates (5–10°C for crystallization), and drying conditions (50–60°C under vacuum) . The racemic mixture is confirmed via ¹H-NMR and X-ray diffraction, with residual solvents maintained below ICH limits .

Enantiomeric Resolution of (R)-Pioglitazone

Deuterium-Assisted Stereochemical Control

A breakthrough method involves deuterium/hydrogen (D/H) exchange at the chiral center of Pioglitazone hydrochloride, followed by stereoisomer separation . This approach stabilizes the (R)-enantiomer (PXL065) against metabolic inversion:

-

Deuteration : Treating Pioglitazone hydrochloride with deuterated solvents under controlled pH and temperature induces D/H exchange at the benzylic carbon .

-

Chromatographic Separation : Enantiomers are resolved using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), achieving >99% enantiomeric excess (ee) for this compound .

Crystallization-Based Resolution

Alternative methods exploit differential solubility of diastereomeric salts:

-

Chiral Acid Complexation : Reacting racemic Pioglitazone with (-)-dibenzoyl-L-tartaric acid in ethanol forms a less soluble (R)-enantiomer salt, which is filtered and basified to recover the free base .

-

Solvent Optimization : Using methanol/water mixtures (70:30 v/v) at 10°C enhances crystal yield (62–67%) and purity (98.5% ee) .

Pharmacological Profiling of this compound

PPAR Activity Modulation

This compound exhibits distinct pharmacological properties compared to the (S)-enantiomer:

| Parameter | This compound (PXL065) | Racemic Pioglitazone |

|---|---|---|

| PPARγ EC₅₀ (nM) | 1,450 ± 120 | 320 ± 45 |

| PPARα EC₅₀ (nM) | 2,100 ± 180 | 1,890 ± 160 |

| Relative mRNA Expression | 0.3x (vs. racemic) | 1.0x (reference) |

The reduced PPARγ agonism of this compound correlates with lower adipogenic activity, potentially mitigating weight gain side effects .

Metabolic Stability

Deuterium stabilization extends the half-life (t₁/₂) of this compound in human hepatocytes by 40% compared to the non-deuterated form . This kinetic isotope effect enhances bioavailability while preserving glucose-lowering efficacy .

Industrial-Scale Manufacturing Considerations

Polymorphic Control

The crystalline form of this compound impacts dissolution and stability:

-

Form I : Obtained from DMF/methanol, exhibits a melting point of 132–134°C and characteristic XRD peaks at 2θ = 6.7°, 13.4°, and 20.1° .

-

Form II : Crystallized from ethanol/water, shows improved hygroscopicity (≤0.5% moisture) and flowability .

Green Chemistry Metrics

Chemical Reactions Analysis

Types of Reactions

®-Pioglitazone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: Used to convert certain functional groups into more reactive forms.

Substitution: Commonly involves the replacement of one functional group with another, which can be useful in modifying the compound for different applications.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Including halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Diabetes Management

(R)-Pioglitazone is widely recognized for its efficacy in controlling blood glucose levels in patients with T2DM. It enhances insulin sensitivity and has been shown to lower fasting blood sugar levels significantly. In clinical studies, it has demonstrated:

- Glycemic Control : A meta-analysis indicated that this compound effectively reduces fasting blood sugar levels by an average of 0.24 mmol/L compared to other antidiabetic medications .

- Lipid Profile Improvement : Patients treated with this compound showed significant improvements in triglycerides and HDL cholesterol levels .

Non-Alcoholic Steatohepatitis (NASH)

Recent studies have highlighted the potential of this compound in treating NASH, a common liver condition associated with obesity and diabetes. Research indicates that:

- Liver Health : Preclinical studies demonstrated that deuterium-stabilized this compound (PXL065) significantly reduces hepatic triglycerides, cholesterol, and inflammation .

- Clinical Trials : Phase 1 trials showed that PXL065 is safe and well-tolerated, suggesting its potential as a more effective treatment option compared to traditional pioglitazone formulations.

Kidney Disease Management

This compound has been investigated for its effects on proteinuria reduction in nephrotic syndrome (NS). Key findings include:

- Proteinuria Reduction : In a study involving children with refractory NS, the addition of this compound to glucocorticoid therapy resulted in an 80% reduction in proteinuria .

- Mechanistic Insights : The protective effects were linked to enhanced podocyte function and reduced expression of inflammatory markers, indicating a potential renoprotective role .

Cardiovascular Benefits

The cardiovascular implications of this compound have also been explored:

- Left Ventricular Hypertrophy : Studies show that this compound can improve cardiac hypertrophy associated with hypertension by reducing collagen deposition and myofibroblast proliferation .

- Risk Reduction : Patients with a history of myocardial infarction or stroke who were treated with this compound exhibited a significant reduction in the risk of subsequent cardiovascular events .

Anti-Inflammatory Effects

Research has identified anti-inflammatory properties associated with this compound:

- Chronic Obstructive Pulmonary Disease : In models of chronic obstructive pulmonary disease, this compound demonstrated unique anti-inflammatory effects, suggesting potential applications in respiratory diseases .

- Mechanism Exploration : The anti-inflammatory effects are thought to be mediated through pathways independent of PPARγ activation, which is traditionally linked to thiazolidinediones .

Data Summary

Mechanism of Action

®-Pioglitazone exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in the regulation of glucose and lipid metabolism. By binding to PPARγ, ®-Pioglitazone enhances the transcription of insulin-responsive genes, leading to improved insulin sensitivity and glucose uptake in tissues.

Comparison with Similar Compounds

Thiazolidinediones (TZDs)

TZDs share a common mechanism of PPAR-γ activation but differ in potency, pharmacokinetics, and safety profiles.

- Rosiglitazone : While more potent in PPAR-γ activation, it is associated with increased cardiovascular risk, leading to restricted use .

- Troglitazone : Withdrawn due to hepatotoxicity despite comparable efficacy .

- Balaglitazone : A second-generation TZD with similar glycemic efficacy to Pioglitazone (45 mg) at 10–20 mg but fewer adverse effects (AEs) like edema .

Sulfonylureas (e.g., Glipizide, Glimepiride)

Sulfonylureas stimulate insulin secretion via pancreatic β-cells, differing mechanistically from TZDs:

Pioglitazone demonstrates a significant advantage in reducing AD risk compared to glipizide, likely due to PPAR-γ-mediated neuroprotection . However, sulfonylureas achieve faster glycemic control .

Dual PPAR-γ/GPR40 Agonists

Emerging dual agonists target both PPAR-γ and GPR40 (a fatty acid receptor) to enhance insulin secretion and sensitivity:

| Parameter | Pioglitazone | Compound 1 (Dual Agonist) |

|---|---|---|

| PPAR-γ mRNA Induction | 4-fold | 4-fold |

| GPR40 Activation | None | 3.5-fold |

| HbA1c Reduction | -1.5% to -2.0% | Not reported |

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying the PPAR-γ-dependent mechanisms of (R)-Pioglitazone in metabolic disorders?

- Methodological Answer : Use in vitro models (e.g., 3T3-L1 adipocytes or HEK293 cells transfected with PPAR-γ receptors) to assess ligand binding affinity and transcriptional activation. Validate findings in in vivo models such as high-fat diet-induced diabetic rodents or genetically modified mice (e.g., PPAR-γ knockout strains). Include dose-response studies to differentiate enantiomer-specific effects .

- Key Considerations : Ensure proper controls (e.g., (S)-Pioglitazone as a comparator) and measure downstream biomarkers like adiponectin, glucose uptake, or lipid profiles.

Q. How should researchers design longitudinal studies to evaluate this compound’s neuroprotective effects against ischemia-induced pyroptosis?

- Methodological Answer : Employ rodent middle cerebral artery occlusion (MCAO) models with post-ischemic administration of this compound. Measure ROS generation (via DHE staining), Rac1 activity (GTPase assays), and pyroptosis markers (NLRP3, caspase-1) at multiple time points (e.g., 24h, 72h, 1 week). Use mixed-factor ANOVA to account for age-dependent variability .

- Key Considerations : Include sham-operated controls and validate enantiomer purity via chiral HPLC to avoid confounding results from racemic mixtures.

Q. What are validated outcome measures for assessing this compound’s efficacy in reducing proteinuria in nephrotic syndrome?

- Methodological Answer : Use urinary albumin-to-creatinine ratio (UACR) and podocyte injury markers (e.g., nephrin, podocin) in preclinical models (e.g., Adriamycin-induced nephropathy). In clinical cohorts, combine UACR with renal histopathology and serum creatinine clearance rates. Apply longitudinal mixed-effects models to track changes over time .

- Key Considerations : Adjust for confounders like concurrent antihypertensive therapies and baseline glycemic control.

Advanced Research Questions

Q. How can contradictory findings on this compound’s association with cancer risk be systematically addressed?

- Methodological Answer : Conduct network pharmacology analyses using databases like DrugBank and STRING to map this compound’s targets (e.g., PPAR-γ, COX-2) onto cancer pathways (e.g., prostate/pancreatic cancer). Validate via genomic alteration screening in cBioPortal and functional assays (e.g., proliferation/apoptosis in cancer cell lines). Use meta-analyses of cohort studies to quantify risk ratios, stratified by dosage and treatment duration .

- Key Considerations : Account for publication bias and confounding factors (e.g., diabetes severity) in epidemiological data.

Q. What molecular pathways underlie the enantiomer-specific neuroprotection of this compound compared to its (S)-counterpart?

- Methodological Answer : Perform RNA-seq or proteomic profiling of neuronal cells treated with each enantiomer. Use pathway enrichment tools (WebGestalt, KEGG) to identify divergent signaling networks (e.g., oxidative stress vs. lipid metabolism). Validate via CRISPR-mediated PPAR-γ knockdown and rescue experiments .

- Key Considerations : Ensure chiral separation and purity verification (>99% enantiomeric excess) via circular dichroism or chiral chromatography.

Q. How can researchers optimize pharmacokinetic/pharmacodynamic (PK/PD) models for this compound in aging populations?

- Methodological Answer : Use population PK modeling (e.g., NONMEM) with data from aged rodent models or elderly human cohorts. Incorporate covariates like renal function, hepatic CYP2C8 activity, and PPAR-γ polymorphism status. Validate model predictions via therapeutic drug monitoring (TDM) and Bayesian forecasting .

- Key Considerations : Address age-related changes in drug distribution (e.g., plasma protein binding) and receptor density.

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound in preclinical studies?

- Methodological Answer : Apply joint longitudinal-survival models to integrate repeated measures (e.g., HbA1c) with event-time data (e.g., mortality). Use R packages like

nlmefor mixed-effects models andsurvivalfor Cox regression. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) . - Key Considerations : Pre-register analysis plans to mitigate post hoc bias and ensure raw data are FAIR-compliant (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers ensure reproducibility in enantiomer-specific studies of this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for preclinical reporting. Provide detailed synthesis protocols (e.g., chiral resolution methods), raw spectral data (NMR/HRMS), and purity certificates. Share analytical scripts (e.g., R/Python) for PK/PD modeling in public repositories like GitHub .

- Key Considerations : Use blinded outcome assessment and independent replication cohorts to minimize experimental bias.

Properties

CAS No. |

959687-65-1 |

|---|---|

Molecular Formula |

C19H20N2O3S |

Molecular Weight |

356.4 g/mol |

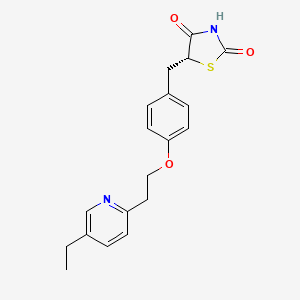

IUPAC Name |

(5R)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/t17-/m1/s1 |

InChI Key |

HYAFETHFCAUJAY-QGZVFWFLSA-N |

Isomeric SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C[C@@H]3C(=O)NC(=O)S3 |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.